Cas no 50487-71-3 (N-Allyl-p-toluenesulfonamide)
N-Allyl-p-toluenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide
- 4-methyl-N-prop-2-enylbenzenesulfonamide
- N-allyl-4-methylbenzenesulfonamide
- N-ALLYL-P-TOLUENESULFONAMIDE
- N-ALLYL-4-METHYL-BENZENESULFONAMIDE
- SQMCYQSCMCMEIL-UHFFFAOYSA-N
- 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- [(4-methylphenyl)sulfonyl]prop-2-enylamine
- ((4-METHYLPHENYL)SULFONYL)PROP-2-ENYLAMINE
- allyl tosyl amine
- NSC169195
- TimTec1_002991
- Benzenesulfonamide, 4-methyl-N-2-propen-1-yl-
- HMS1542H21
- STK050378
- N-Allyl-4-methylbenzenesulfonamide #
- EN300-15868
- SR-01000395382
- Z45529920
- SCHEMBL561968
- NSC 169195
- SY055528
- Benzenesulfonamide, 4-methyl-N-allyl-
- DB-371327
- MS-8183
- 50487-71-3
- Benzenesulfonamide, N1-allyl-4-methyl
- NSC-169195
- BRD-K59210188-001-01-2
- 97.0 pound yen pound GC pound(c)
- DTXSID70305130
- 4-Methyl-N-(prop-2-en-1-yl)benzene-1-sulphonamide
- MFCD00182633
- CS-0179379
- T70975
- AF-961/00489060
- SR-01000395382-1
- AKOS001045559
- A2665
- N-Allyl-p-toluenesulfonamide
-
- MDL: MFCD00182633
- Inchi: 1S/C10H13NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3
- InChI Key: SQMCYQSCMCMEIL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NCC=C)(=O)=O
Computed Properties
- Exact Mass: 211.06700
- Monoisotopic Mass: 211.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.6
Experimental Properties
- Melting Point: 61.0 to 65.0 deg-C
- PSA: 54.55000
- LogP: 2.93100
N-Allyl-p-toluenesulfonamide Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
N-Allyl-p-toluenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Allyl-p-toluenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DW897-1g |
N-Allyl-p-toluenesulfonamide |
50487-71-3 | 98.0%(GC) | 1g |
¥848.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DW897-250mg |
N-Allyl-p-toluenesulfonamide |
50487-71-3 | 98.0%(GC) | 250mg |
¥344.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158945-1G |
N-Allyl-p-toluenesulfonamide |
50487-71-3 | 97.0%(GC) | 1g |
¥417.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158945-200mg |
N-Allyl-p-toluenesulfonamide |
50487-71-3 | 97.0%(GC) | 200mg |
¥117.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158945-5G |
N-Allyl-p-toluenesulfonamide |
50487-71-3 | 97.0%(GC) | 5g |
¥1580.90 | 2023-09-01 | |
| TRC | A614253-50mg |
N-Allyl-p-toluenesulfonamide |
50487-71-3 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A614253-100mg |
N-Allyl-p-toluenesulfonamide |
50487-71-3 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A614253-500mg |
N-Allyl-p-toluenesulfonamide |
50487-71-3 | 500mg |
$ 185.00 | 2022-06-08 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2665-1G |
N-Allyl-p-toluenesulfonamide |
50487-71-3 | >98.0%(GC) | 1g |
¥340.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2665-5G |
N-Allyl-p-toluenesulfonamide |
50487-71-3 | >98.0%(GC) | 5g |
¥1240.00 | 2024-04-16 |
N-Allyl-p-toluenesulfonamide Suppliers
N-Allyl-p-toluenesulfonamide Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-Allyl-p-toluenesulfonamide
N-Allyl-p-toluenesulfonamide (CAS No. 50487-71-3): Properties, Applications, and Market Insights
N-Allyl-p-toluenesulfonamide (CAS No. 50487-71-3) is a specialized organic compound widely used in pharmaceutical and chemical synthesis. This sulfonamide derivative is known for its unique chemical properties, making it valuable in various industrial applications. With the increasing demand for sulfonamide-based compounds in drug development and material science, N-Allyl-p-toluenesulfonamide has gained significant attention from researchers and manufacturers alike.
The molecular structure of N-Allyl-p-toluenesulfonamide features an allyl group attached to the nitrogen atom of the p-toluenesulfonamide moiety. This structural configuration contributes to its reactivity and versatility in chemical reactions. Recent studies have explored its potential as a building block for pharmaceutical intermediates, particularly in the development of novel therapeutic agents. The compound's stability under various conditions makes it suitable for organic synthesis applications where controlled reactivity is required.
In the pharmaceutical industry, N-Allyl-p-toluenesulfonamide serves as a key intermediate in the synthesis of more complex molecules. Its sulfonamide group is particularly valuable for creating compounds with potential biological activity. Researchers are investigating its use in developing enzyme inhibitors and receptor modulators, which are crucial in modern drug discovery programs. The allyl group present in the molecule offers additional sites for further chemical modifications, expanding its utility in medicinal chemistry.
The global market for specialty chemical intermediates like N-Allyl-p-toluenesulfonamide has been growing steadily, driven by increasing R&D investments in the pharmaceutical sector. Manufacturers are focusing on developing efficient synthesis routes to meet the rising demand for high-purity sulfonamide derivatives. Quality control measures for CAS 50487-71-3 typically include HPLC analysis and spectroscopic characterization to ensure consistency in pharmaceutical applications.
From an environmental perspective, N-Allyl-p-toluenesulfonamide is considered relatively stable under normal conditions. However, proper handling and storage procedures should be followed to maintain its integrity. The compound's solubility profile makes it suitable for various organic solvent systems, which is advantageous for industrial-scale processes. Recent innovations in green chemistry have explored more sustainable methods for producing allyl-containing sulfonamides with reduced environmental impact.
Analytical techniques for characterizing N-Allyl-p-toluenesulfonamide typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide comprehensive data about the compound's purity and structural integrity. The melting point and other physical properties of CAS 50487-71-3 are well-documented in scientific literature, serving as important reference points for quality assessment.
In material science applications, N-Allyl-p-toluenesulfonamide has shown potential as a modifier for polymer systems. The allyl group can participate in various polymerization reactions, making it useful for creating specialized polymeric materials with tailored properties. Researchers are investigating its incorporation into advanced materials for coatings, adhesives, and other specialty applications where sulfonamide functionality is beneficial.
The synthesis of N-Allyl-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with allylamine under controlled conditions. Process optimization has focused on improving yield and reducing byproducts, with recent advancements in catalytic methods showing particular promise. The compound's stability allows for relatively straightforward purification procedures, contributing to its commercial viability.
Safety considerations for handling N-Allyl-p-toluenesulfonamide include standard laboratory precautions such as proper ventilation and personal protective equipment. While not classified as highly hazardous, appropriate measures should be taken to avoid unnecessary exposure. Material safety data sheets (MSDS) for CAS 50487-71-3 provide detailed information about handling, storage, and disposal requirements.
Future research directions for N-Allyl-p-toluenesulfonamide include exploring its potential in asymmetric synthesis and as a ligand in catalytic systems. The growing interest in sulfonamide chemistry continues to reveal new applications for this versatile compound. With pharmaceutical companies increasingly focusing on targeted therapies, the demand for specialized intermediates like N-Allyl-p-toluenesulfonamide is expected to rise in coming years.
For researchers and manufacturers seeking reliable sources of N-Allyl-p-toluenesulfonamide, quality assurance remains paramount. Reputable suppliers typically provide comprehensive analytical data and batch-specific certificates of analysis for CAS 50487-71-3. The compound's shelf life and storage stability make it a practical choice for various research and production applications in the chemical and pharmaceutical industries.
50487-71-3 (N-Allyl-p-toluenesulfonamide) Related Products
- 136573-40-5(Benzenesulfonamide, 4-methyl-N-(2E)-2,4-pentadienyl-)
- 78388-18-8(Benzenesulfonamide, 4-methyl-N-(1-methyl-2-propenyl)-)
- 80-39-7(N-Ethyl-P-toluenesulfonamide)
- 50487-70-2(N-(prop-2-en-1-yl)benzenesulfonamide)
- 90036-70-7(Benzenesulfonamide, N-(2E)-2-hexen-1-yl-4-methyl-)
- 180720-24-5(Benzenesulfonamide, 4-methyl-N-(2E)-2-pentenyl-)
- 124658-84-0(Benzenesulfonamide, N-(2E)-2-butenyl-4-methyl-)
- 1321-54-6(N-ethyl-4-methylbenzenesulfonamide)
- 105882-02-8(Benzenesulfonamide, N-2-hexenyl-4-methyl-)
- 180721-09-9(Benzenesulfonamide, 4-methyl-N-(2Z)-2-pentenyl-)